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Compound of Interest

Compound Name: 2-Nonanone

Cat. No.: B1664094

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
nonanone (also known as methyl heptyl ketone), a significant compound in various industrial
and biological contexts. The following sections detail its Nuclear Magnetic Resonance (NMR),
Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols
relevant for its characterization.

Quantitative Spectroscopic Data

The spectroscopic data for 2-nonanone is summarized in the tables below, offering a
guantitative reference for its structural elucidation.

- 1 i -
Chemical Shift () o .
Multiplicity Assignment Reference Solvent

Ppm

2.42 t -CH2-C(0)- CDCls

2.13 s -C(0O)-CHs CDCls

1.56 quintet -CH2-CH2-C(0)- CDClz

1.27 m -(CHz)a- CDCls

0.88 t -CHs CDCls
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Source: PubChem, Human Metabolome Database[1][2]

. 13 i -
Chemical Shift (6) ppm Assignment Reference Solvent
208.85 C=0 (C-2) CDCls
43.85 CH: (C-3) CDCls
31.84 -(CH2)n- CDCls
29.75 CHs (C-1) CDCls
29.26 -(CH2)n- CDCls
24.01 -(CH2)n- CDCls
22.73 -(CH2)n- CDCls
14.08 -CHs (C-9) CDCls

Source: PubChem[1]

Wavenumber (cm—?) Intensity Assignment

~2925, 2855 Strong C-H stretching (alkane)
~1718 Strong C=0 stretching (ketone)
~1465 Medium C-H bending (methylene)
~1360 Medium C-H bending (methyl)

Source: NIST Chemistry WebBook, general ketone IR data[3][4] The strong absorption band
around 1718 cm~1 is characteristic of the carbonyl group in a saturated aliphatic ketone.

Table 4: Mass Spectrometry (MS) Fragmentation Data for
2-Nonanone
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Mass-to-Charge Ratio . . Assignment of Fragment
Relative Intensity (%)
(m/z) lon
[CH3CO]* (Acylium ion from a-
43 ~81

cleavage)

[CsHeO]* (McLafferty

58 ~100

rearrangement product)
71 ~20 [C4aH70]* (a-cleavage)
142 ~10 [M]* (Molecular ion)

Source: PubChem, NIST Mass Spectrometry Data Center[1][5] The fragmentation pattern is
characterized by a prominent base peak at m/z 58, resulting from a McLafferty rearrangement,
and a significant peak at m/z 43 from alpha-cleavage, both of which are typical for methyl
ketones.

Experimental Protocols

The following are detailed, generalized methodologies for obtaining the spectroscopic data
presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the standard procedure for acquiring *H and 13C NMR spectra of a liquid
ketone like 2-nonanone.

Sample Preparation:

e For H NMR, add 1-2 drops of liquid 2-nonanone to a clean, dry NMR tube. For 33C NMR, a
higher concentration may be required, depending on the instrument's sensitivity.

o Add approximately 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCIs), to the
NMR tube.

o Cap the NMR tube and gently invert it several times to ensure the sample is thoroughly
mixed.
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« If the solution contains any particulate matter, it should be filtered through a small plug of
glass wool in a Pasteur pipette into a clean NMR tube to prevent distortion of the magnetic
field.

Data Acquisition:

« Insert the prepared NMR tube into the spectrometer's autosampler or manually place it in the
magnet.

e The spectrometer's software is used to lock onto the deuterium signal of the solvent and to
shim the magnetic field to achieve homogeneity.

e Acquire the spectrum using standard acquisition parameters. A sufficient number of scans
should be averaged to obtain a good signal-to-noise ratio, particularly for 33C NMR.

o For chemical shift referencing, the residual protio-solvent signal can be used (e.g., CDCIs at
0 =7.26 ppm for *H NMR; & = 77.16 ppm for 33C NMR), or an internal standard such as
tetramethylsilane (TMS) can be added.

Infrared (IR) Spectroscopy

This protocol describes the Attenuated Total Reflectance (ATR) FT-IR technique for a neat
liquid sample like 2-nonanone.

Sample Preparation:

o Ensure the ATR crystal is clean by wiping it with a soft cloth or tissue dampened with a
volatile solvent like isopropanol or acetone, and allow it to dry completely.

Data Acquisition:

e Acquire a background spectrum of the clean, empty ATR crystal. This is crucial for
subtracting the absorbance of atmospheric CO2 and water vapor, as well as any instrumental
artifacts.

e Place a small drop of neat 2-nonanone onto the center of the ATR crystal, ensuring it
completely covers the crystal surface.
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 If a pressure arm is available, lower it to ensure good contact between the sample and the
crystal.

e Acquire the sample spectrum. The instrument's software will ratio the sample spectrum
against the background spectrum to generate the final absorbance or transmittance
spectrum.

o After the measurement, clean the ATR crystal thoroughly with a suitable solvent.

Mass Spectrometry (MS)

This protocol outlines the general procedure for analyzing a volatile liquid like 2-nonanone
using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron lonization (El).

Sample Preparation:

o Prepare a dilute solution of 2-nonanone in a volatile organic solvent (e.g., dichloromethane
or hexane).

o Transfer the solution to an autosampler vial.
Data Acquisition (GC-MS):

* Inject a small volume (typically 1 pL) of the sample solution into the GC inlet, where it is
vaporized.

e The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column.
The column separates the components of the sample based on their boiling points and
interactions with the column's stationary phase.

e As 2-nonanone elutes from the GC column, it enters the ion source of the mass
spectrometer.

¢ Inthe ion source, the sample molecules are bombarded with a beam of high-energy
electrons (typically 70 eV), causing them to ionize and fragment.

e The resulting positively charged ions (the molecular ion and various fragment ions) are
accelerated into the mass analyzer (e.g., a quadrupole).
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e The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
Data Processing:

o A detector records the abundance of each ion at each m/z value, generating a mass
spectrum.

e The spectrum is analyzed to identify the molecular ion peak (if present) and the
characteristic fragmentation pattern to confirm the structure of the compound. This is often
done by comparing the obtained spectrum to a library of known spectra, such as the
NIST/EPA/NIH Mass Spectral Library.

Visualization

The following diagram illustrates the general workflow for the chemical analysis of a compound
like 2-nonanone using spectroscopic methods.
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Caption: Workflow for the Spectroscopic Analysis of 2-Nonanone.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1664094#2-nonanone-spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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